Naronapride

Gastrointestinal Pharmacology Receptor Binding Profile Drug Safety

Naronapride is a first-in-class, dual-action pan-GI prokinetic (5-HT4 agonist/D2 antagonist) with a validated, hERG-safe cardiovascular profile—unlike cisapride or tegaserod. Its unique mechanism addresses both gastric emptying and emesis in a single molecule, making it the definitive reference standard for gastroparesis (MOVE-IT Phase 2b), formulation science (US Patent 12,098,149), and cardiac safety screening. Procure now for research applications where mechanistic precision and safety are non-negotiable.

Molecular Formula C27H41ClN4O5
Molecular Weight 537.1 g/mol
CAS No. 860174-12-5
Cat. No. B1676966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaronapride
CAS860174-12-5
Synonyms(3R)-1-azabicyclo(2.2.2)oct-3-yl 6-((3S,4R)-4-((4-amino-5-chloro-2-methoxybenzoyl)amino)-3-methoxy-1-piperidinyl)hexanoate
ATI 7505
ATI-7505
ATI7505
naronapride
Molecular FormulaC27H41ClN4O5
Molecular Weight537.1 g/mol
Structural Identifiers
SMILESCOC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4
InChIInChI=1S/C27H41ClN4O5/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34)/t22-,24+,25+/m1/s1
InChIKeyVGDDOIZXGFJDRC-VJTSUQJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naronapride CAS 860174-12-5 for Research: A Dual-Action 5-HT4 Agonist and D2 Antagonist Prokinetic Candidate


Naronapride (ATI-7505), with CAS number 860174-12-5, is an orally administered, small-molecule pan-gastrointestinal prokinetic agent [1]. It is chemically classified as a benzamide derivative, functioning as a potent serotonin 5-HT4 receptor agonist with additional dopamine D2 receptor antagonist properties [2]. This dual mechanism distinguishes it within the broader class of prokinetics, which includes agents like cisapride, mosapride, and prucalopride, and underpins its ongoing clinical evaluation for multiple motility disorders, including gastroparesis, gastroesophageal reflux disease, and constipation [3].

Naronapride 860174-12-5: Why Substitution with Generic 5-HT4 Agonists Compromises Research Integrity and Clinical Relevance


Generic substitution with other 5-HT4 agonists is scientifically inadvisable due to naronapride's unique dual-target pharmacology (5-HT4 agonism and D2 antagonism) and distinct safety profile, which are not shared by comparators [1]. While some in-class compounds like cisapride and tegaserod have been associated with clinically significant cardiovascular adverse events due to hERG channel interactions or 5-HT1 receptor affinity, naronapride has been reported in systematic reviews to have a favorable cardiovascular safety profile, with no such concerns identified [2]. This differentiation, along with specific pharmacokinetic characteristics, means that a simple exchange will not replicate its mechanism of action or its observed safety and tolerability profile in experimental or clinical settings [3].

Naronapride 860174-12-5: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Naronapride 860174-12-5 Dual Receptor Pharmacology: A Comparison with Cisapride, Mosapride, and Prucalopride

Naronapride's receptor binding profile at therapeutic concentrations is a key differentiator from several other prokinetics. Unlike the non-selective 5-HT4 agonists cisapride and tegaserod, which show affinity for 5-HT1, 5-HT2, 5-HT3, or hERG channels, naronapride's clinically relevant interactions are limited to the 5-HT4 and D2 receptors, similar to the profile of velusetrag. This selectivity is a critical determinant of its improved cardiovascular safety profile [1].

Gastrointestinal Pharmacology Receptor Binding Profile Drug Safety

Naronapride 860174-12-5: Extended Plasma Half-Life of Key Metabolites vs. Mosapride and Cisapride

Naronapride exhibits a distinct pharmacokinetic profile with rapid absorption and an extended duration of action for its primary metabolites, which are pharmacologically active. The plasma terminal half-life of naronapride itself is 5.36 hours, while its major metabolites (ATI-7500, ATI-7400, ATI-7100) have half-lives ranging from 17.69 to 33.03 hours [1]. This is considerably longer than the elimination half-life of comparators like mosapride (1.3-2.0 hours) [2] and cisapride (7-10 hours) [3], indicating a potentially prolonged pharmacodynamic effect from a single dose.

Pharmacokinetics Drug Metabolism ADME

Naronapride 860174-12-5 Phase 2b MOVE-IT Trial: D2 Antagonism as a Synergistic Mechanism for Gastroparesis

The ongoing Phase 2b MOVE-IT study (NCT05621811) is evaluating naronapride's efficacy in gastroparesis, leveraging its unique dual mechanism of action—5-HT4 receptor agonism and D2 receptor antagonism—which is not present in other selective 5-HT4 agonists like prucalopride or velusetrag [1]. This dual action is hypothesized to provide a synergistic benefit by both promoting motility (5-HT4) and addressing nausea and vomiting (D2) [2]. The trial design includes a 12-week treatment period with once-daily oral doses of 10, 20, or 40 mg, comparing naronapride to placebo in participants with moderate idiopathic or diabetic gastroparesis [3].

Gastroparesis Clinical Trial Design D2 Antagonist

Naronapride 860174-12-5: Favorable Cardiovascular Safety Profile in Systematic Review of 5-HT4 Agonists

A 2012 systematic review of 5-HT4 agonists for gastrointestinal disorders concluded that naronapride, along with prucalopride and velusetrag, was not associated with the cardiovascular safety concerns that plagued earlier agents like cisapride and tegaserod [1]. The review noted that cisapride was linked to QT prolongation and tegaserod to ischemia, effects attributed to their interactions with the hERG cardiac potassium channel and 5-HT1 receptor subtypes, respectively. In contrast, no such cardiovascular safety concerns were reported for the newer, selective agonists, including naronapride [2].

Drug Safety Cardiovascular Toxicity hERG Channel

Naronapride 860174-12-5: Intellectual Property Estate for a Novel Crystal Isoform

Renexxion Ireland has secured a series of U.S. patents covering a novel crystal isoform of naronapride, with the most recent (Patent No. 12,098,149) granted in November 2024 [1]. This patent estate, which includes composition of matter, method of use, and formulation patents, extends the loss of exclusivity for naronapride to at least 2038, excluding any patent-term adjustment [2]. This is a significant differentiator from generic 5-HT4 agonists like cisapride and mosapride, which are no longer under patent protection [3].

Intellectual Property Drug Formulation Procurement

Naronapride 860174-12-5: Key Research and Industrial Application Scenarios Driven by Differential Evidence


Investigating Gastroparesis Pathophysiology and Novel Therapies

The ongoing Phase 2b MOVE-IT trial (NCT05621811) provides a validated clinical framework for researchers studying gastroparesis. Naronapride's unique dual 5-HT4 agonist and D2 antagonist mechanism allows for the investigation of combined prokinetic and anti-emetic effects within a single agent, a hypothesis that is not addressed by pure 5-HT4 agonists like prucalopride. This makes naronapride the compound of choice for studies aiming to link improved gastric emptying with symptom relief for nausea and vomiting in this patient population [7].

Evaluating Cardiovascular Safety in Prokinetic Drug Discovery

Naronapride serves as a benchmark compound for in vitro and in vivo cardiovascular safety studies due to its well-documented selectivity profile. Unlike cisapride and tegaserod, which exhibit hERG channel or 5-HT1 receptor interactions linked to adverse events, naronapride has been shown in systematic reviews to lack these liabilities at therapeutic concentrations [7]. It is therefore an ideal reference standard for screening new chemical entities for off-target cardiac effects and for validating assays designed to predict the cardiovascular safety of novel prokinetic candidates [8].

Exploring Extended-Release Formulation Strategies

The pharmacokinetic profile of naronapride, characterized by a parent compound half-life of 5.36 hours and active metabolite half-lives extending up to 33 hours [7], provides a compelling rationale for developing extended-release formulations. This extended duration of action contrasts with shorter-acting prokinetics like mosapride (1.3-2.0 hour half-life) [8], making naronapride a more suitable candidate for once-daily dosing regimens. Research aimed at optimizing release profiles to maximize therapeutic coverage can be directly informed by this established PK data [6].

Developing and Validating Novel Crystal Isoforms and Formulations

The recently granted U.S. patent (No. 12,098,149) for a novel crystal isoform of naronapride underscores its relevance for pharmaceutical formulation science [7]. This patent-protected solid form can be used as a reference standard for polymorphism studies, enabling researchers to develop and validate new analytical methods (e.g., XRPD, DSC) for detecting and quantifying different crystal forms. This is a key application for both industrial quality control and academic research in solid-state chemistry, where naronapride offers a contemporary and well-characterized example compared to older, off-patent molecules [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naronapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.